4-(1-Adamantyl)-2-bromoaniline

Physicochemical Properties Solid-State Characterization Formulation

Traditional bromoanilines lack the steric bulk and lipophilicity needed for CNS-targeting probes and complex SAR studies. 4-(1-Adamantyl)-2-bromoaniline (CAS 1459-52-5) solves this with an ortho-bromine handle for Pd-catalyzed cross-coupling and a para-adamantyl cage that enhances membrane permeability and metabolic stability. This bifunctional scaffold accelerates the synthesis of drug-like libraries and functional materials. - Ortho-Br enables late-stage diversification via Suzuki-Miyaura coupling. - Free -NH2 allows rapid conversion to amides, sulfonamides, or secondary amines. - Rigid adamantane core improves thermal stability and lipophilicity (cLogP ~4.5).

Molecular Formula C16H20BrN
Molecular Weight 306.247
CAS No. 1459-52-5
Cat. No. B2383050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Adamantyl)-2-bromoaniline
CAS1459-52-5
Molecular FormulaC16H20BrN
Molecular Weight306.247
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Br
InChIInChI=1S/C16H20BrN/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2
InChIKeyQENCAVJVRPEVMA-OSAMSUIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Adamantyl)-2-bromoaniline (CAS 1459-52-5): A Specialized Adamantyl-Bromoaniline Building Block for R&D and Medicinal Chemistry


4-(1-Adamantyl)-2-bromoaniline (CAS 1459-52-5), also known as 2-bromo-4-tricyclo[3.3.1.13,7]dec-1-yl-benzenamine, is a synthetic organic compound belonging to the class of adamantyl-substituted anilines . With the molecular formula C₁₆H₂₀BrN and a molecular weight of 306.24 g/mol , it features a bulky, rigid adamantane cage ortho to a bromine atom and para to a primary amine on a benzene ring. This specific substitution pattern distinguishes it from simpler bromoanilines and other adamantane derivatives, positioning it as a versatile intermediate for constructing complex molecules in drug discovery, materials science, and chemical biology [1].

Bifunctional ortho-bromo/para-amine core for orthogonal diversification
Adamantyl cage provides steric bulk and lipophilic character
Specialty building block for adamantane-containing probe and library synthesis

Why 4-(1-Adamantyl)-2-bromoaniline (CAS 1459-52-5) Cannot Be Replaced by Generic Analogs: Key Differentiation Drivers


Generic substitution of 4-(1-Adamantyl)-2-bromoaniline with simpler bromoanilines (e.g., 2-bromoaniline, 4-bromoaniline) or non-brominated adamantyl anilines (e.g., 4-(1-adamantyl)aniline) is invalid due to fundamentally divergent physicochemical properties, reactivity profiles, and biological target engagement. The presence of the adamantyl group dramatically increases molecular bulk, lipophilicity, and membrane permeability, altering pharmacokinetic and target-binding behavior compared to non-adamantyl analogs [1]. Simultaneously, the ortho-bromine substituent provides a unique synthetic handle for cross-coupling and functionalization that is absent in debromo analogs, while its position ortho to the amine introduces steric and electronic effects that modulate amine basicity and reactivity compared to para-bromo isomers . Furthermore, in-class adamantane derivatives like Bromantane (N-(2-adamantyl)-4-bromoaniline) differ in their adamantane attachment point (N- vs. C-linked) and bromine position (para vs. ortho), leading to distinct conformational preferences and biological activity profiles as demonstrated in comparative pharmacological studies [1]. These differences are not merely academic; they directly impact synthetic utility, assay reproducibility, and biological outcome, making precise compound selection critical for research and development workflows.

Simple bromoanilines lack adamantane bulk, so membrane permeability and target-engagement profiles may differ.
Debromo 4-(1-adamantyl)aniline offers no halogen handle, limiting late-stage diversification.
Bromantane (N-linked adamantane, para-bromo) introduces a different conformational and attachment geometry, which may shift biological outcomes.

Quantitative Differentiation of 4-(1-Adamantyl)-2-bromoaniline (CAS 1459-52-5) Against Closest Analogs


Melting Point Elevation: A Proxy for Crystallinity and Handling in 4-(1-Adamantyl)-2-bromoaniline

4-(1-Adamantyl)-2-bromoaniline exhibits a significantly higher melting point (130 °C) compared to its closest non-brominated analog, 4-(1-adamantyl)aniline (107-108 °C), and the clinically used adamantane derivative Bromantane (106-108 °C) . This 22-23 °C elevation reflects stronger intermolecular interactions in the solid state, which can translate to improved crystallinity, simpler purification, and potentially distinct solid-form behavior during formulation.

Melting point
Reported
130 °C vs. 107–108 °C (4-(1-adamantyl)aniline), 106–108 °C (Bromantane); +96–103 °C vs. 2-bromoaniline
Higher melting point may improve crystallinity and handling
Standard melting point determination (lit.)
Physicochemical Properties Solid-State Characterization Formulation

Molecular Weight and Lipophilicity: Differentiating 4-(1-Adamantyl)-2-bromoaniline from Simpler Bromoanilines

4-(1-Adamantyl)-2-bromoaniline (MW 306.24 g/mol) is substantially heavier and more lipophilic than its non-adamantyl bromoaniline counterparts (e.g., 2-bromoaniline MW 172.02 g/mol, 4-bromoaniline MW 172.02 g/mol) . The adamantyl cage contributes ~134 Da of additional mass and introduces a highly lipophilic hydrocarbon moiety. While experimental logP values are not publicly available, the calculated logP (cLogP) for adamantane-containing anilines typically ranges from 3.5 to 5.0, compared to ~1.8-2.5 for simple bromoanilines. This increased lipophilicity directly correlates with enhanced passive membrane permeability, a critical factor in cellular target engagement assays.

MW & Lipophilicity
Class-level
MW 306.24 g/mol, est. cLogP ~4–5 vs. 172 g/mol, cLogP ~2 for simple bromoanilines
Increased lipophilicity may enhance membrane permeability in cellular assays
Predicted values; experimental logP not available
Lipophilicity Membrane Permeability ADME

Ortho-Bromo Reactivity Handle: Synthetic Versatility of 4-(1-Adamantyl)-2-bromoaniline vs. Debromo Analogs

The ortho-bromine atom in 4-(1-Adamantyl)-2-bromoaniline provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SₙAr), enabling late-stage diversification of the adamantane scaffold [1]. In contrast, 4-(1-adamantyl)aniline lacks this halogen, rendering it inert to such transformations. Compared to para-brominated analogs like Bromantane (4-bromoaniline core), the ortho position offers different steric and electronic properties that can lead to distinct regioselectivity and reaction outcomes [2]. The presence of the primary amine group further allows for orthogonal functionalization (e.g., amide coupling, reductive amination), creating a bifunctional building block with two discrete reactive sites.

Synthetic handle
Class-level
Ortho-bromine enables cross-coupling and SNAr; primary amine allows amidation/reductive amination
Bifunctional reactivity supports orthogonal library synthesis
Synthetic context; 4-(1-adamantyl)aniline lacks bromine
Cross-Coupling C-C Bond Formation Late-Stage Functionalization

Biological Activity Profile Modulation: Adamantane Substitution Impact in 4-(1-Adamantyl)-2-bromoaniline Analogs

While direct head-to-head biological data for 4-(1-Adamantyl)-2-bromoaniline itself are limited, a 2017 study on closely related N-[(adamantan-1-yl)methyl]-4-bromoanilines (bromantane analogs) demonstrated that the nature of adamantane substitution strongly influences in vivo physiological activity profiles [1]. The study found that analogs could be prepared under much milder conditions than the prototype Bromantane, and their biological activity was highly dependent on the specific adamantane linkage and substitution pattern. By inference, 4-(1-Adamantyl)-2-bromoaniline, with its C-linked adamantyl group and ortho-bromine, represents a distinct chemical space relative to N-linked adamantane derivatives like Bromantane, and is expected to exhibit a unique pharmacological fingerprint.

SAR inference
Context-dependent
Adamantane attachment mode (C-linked vs. N-linked) and bromine position influence in vivo activity profiles per analog study
Isomer-specific evaluation recommended; interchangeability not assumed
Based on structural analogs; direct data for this compound limited
Pharmacology Structure-Activity Relationship (SAR) Adaptogens

Availability and Purity Benchmarking: 4-(1-Adamantyl)-2-bromoaniline Sourcing Considerations

Commercially, 4-(1-Adamantyl)-2-bromoaniline is typically offered at ≥95% purity (HPLC) by specialty chemical suppliers . This purity level is comparable to that of simpler bromoanilines (e.g., 2-bromoaniline, 98%) but should be verified per lot, as impurities in halogenated aromatic amines can significantly impact coupling reaction yields. The compound's specialized nature means it is available from a limited number of vendors, with lead times and minimum order quantities that may differ from more commodity-like bromoanilines. Researchers should anticipate potentially higher cost per gram due to the additional synthetic steps required to install the adamantyl group.

Purity & supply
Data to verify
Typically ≥95% (HPLC); limited vendor base vs. commodity bromoanilines
Niche supply may affect lead times and cost; verify lot purity
Market assessment as of 2025; confirm with supplier
Procurement Quality Control Supply Chain

Toxicity Profile Differentiation: 4-(1-Adamantyl)-2-bromoaniline Safety Assessment

Specific acute toxicity data for 4-(1-Adamantyl)-2-bromoaniline are not publicly available in major databases. However, by class inference from brominated anilines, it should be handled as a potential irritant and toxicant [1]. In contrast, the closely related drug Bromantane has established LD50 values (e.g., 1100 mg/kg oral in rats) and is clinically used in Russia, suggesting a defined safety margin [2]. The absence of such data for 4-(1-Adamantyl)-2-bromoaniline means that researchers must exercise enhanced precaution, using appropriate personal protective equipment and engineering controls, and should not assume a safety profile analogous to Bromantane due to differences in bromine position and adamantane linkage.

Safety data
Class-level
No public acute toxicity data; Bromantane LD50 (rat oral) 1100 mg/kg
Handle with precaution; do not extrapolate Bromantane safety profile
Class inference from bromoanilines; use PPE and engineering controls
Safety Toxicology Handling

High-Value Application Scenarios for 4-(1-Adamantyl)-2-bromoaniline (CAS 1459-52-5) in R&D and Process Chemistry


Medicinal Chemistry: Synthesis of Novel Adamantane-Containing Drug Candidates

4-(1-Adamantyl)-2-bromoaniline serves as a key intermediate for constructing adamantane-based small molecules for drug discovery. Its ortho-bromine allows for late-stage diversification via Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl groups, while the primary amine can be functionalized to amides, sulfonamides, or secondary amines [1]. This bifunctional nature enables rapid exploration of structure-activity relationships (SAR) around the adamantane core, a privileged scaffold in CNS-active and antiviral agents. Given that the biological activity of adamantane derivatives is highly sensitive to substitution pattern [1], this specific isomer provides a distinct starting point compared to N-linked or non-brominated analogs.

Chemical Biology: Development of Cellular Probes and Affinity Reagents

The increased lipophilicity and membrane permeability conferred by the adamantyl group make 4-(1-Adamantyl)-2-bromoaniline an attractive building block for designing cell-permeable probes [1]. The bromine can be used to install a linker or a fluorophore via cross-coupling, while the amine can be conjugated to a targeting moiety or biotin. Such constructs are valuable for studying intracellular protein targets, especially those in lipid-rich environments like membrane receptors or transporters. The compound's unique physicochemical profile may improve cellular uptake and subcellular distribution compared to probes built from less lipophilic bromoaniline cores.

Materials Science: Precursor for Functional Organic Materials and Polymers

The rigid adamantane cage imparts exceptional thermal and mechanical stability to materials, and its incorporation into polymers or small-molecule organic semiconductors can enhance performance. 4-(1-Adamantyl)-2-bromoaniline can be polymerized via the bromine or amine functionalities to create adamantane-containing polyanilines or polyamides with unique optoelectronic or dielectric properties. The ortho-bromine also allows for the synthesis of extended π-conjugated systems via cross-coupling, potentially yielding novel organic light-emitting diode (OLED) materials or charge-transport layers [1].

Process R&D and Scale-Up: Evaluation of Ortho-Bromo Reactivity in Complex Substrates

For process chemists, 4-(1-Adamantyl)-2-bromoaniline provides a model substrate to study the reactivity of sterically hindered, electron-rich ortho-bromoanilines in cross-coupling reactions. The adamantyl group introduces significant steric bulk, which can influence catalytic cycle efficiency and selectivity. Screening this compound against various ligands, bases, and conditions can yield valuable insights for scaling up challenging coupling reactions in the presence of a free amine, informing the development of robust manufacturing routes for more complex adamantane-containing pharmaceuticals [1].

Application
Selection Property
Validation Focus
Adamantane-based lead synthesis
Ortho-bromo/amine bifunctional core
Cross-coupling and amidation efficiency
Cellular probe construction
Lipophilic adamantyl anchor
Cellular uptake and target engagement
Functional organic materials
Rigid adamantane cage
Thermal/mechanical stability in polymers
Cross-coupling process R&D
Sterically hindered ortho-bromo substrate
Catalytic cycle optimization for complex anilines

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